Cas no 955529-20-1 (N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide structure
955529-20-1 structure
Product Name:N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide
CAS No:955529-20-1
MF:C22H25F2N3O2
MW:401.449612379074
CID:6382465
PubChem ID:16837437
Update Time:2025-07-16

N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide
    • N'-(2,4-difluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
    • N'-(2,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
    • F2271-0422
    • 955529-20-1
    • N1-(2,4-difluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
    • AKOS024635009
    • Inchi: 1S/C22H25F2N3O2/c1-2-11-27-12-3-4-16-13-15(5-8-20(16)27)9-10-25-21(28)22(29)26-19-7-6-17(23)14-18(19)24/h5-8,13-14H,2-4,9-12H2,1H3,(H,25,28)(H,26,29)
    • InChI Key: KNMDDIOYQQVNQD-UHFFFAOYSA-N
    • SMILES: C(NCCC1C=CC2=C(C=1)CCCN2CCC)(=O)C(NC1=CC=C(F)C=C1F)=O

Computed Properties

  • Exact Mass: 401.19148337g/mol
  • Monoisotopic Mass: 401.19148337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 61.4Ų

N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide Pricemore >>

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N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide Related Literature

Additional information on N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide

Comprehensive Analysis of N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955529-20-1)

The compound N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide (CAS No. 955529-20-1) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tetrahydroquinoline core and difluorophenyl moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on its applications in targeting specific biological pathways, particularly in the context of neurodegenerative diseases and inflammatory disorders.

In recent years, the demand for novel compounds like N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide has surged due to advancements in precision medicine and computational drug design. The integration of AI-driven molecular modeling has further accelerated the exploration of its properties, such as binding affinity and metabolic stability. This aligns with the growing trend of using machine learning to predict compound behavior, a topic frequently searched by professionals in the field.

The tetrahydroquinoline scaffold in this compound is particularly noteworthy, as it is a common motif in many FDA-approved drugs. Its presence in N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide suggests potential bioactivity, possibly as a kinase inhibitor or GPCR modulator. These mechanisms are highly relevant to current research on cancer therapeutics and central nervous system (CNS) disorders, which are among the most searched topics in biomedical literature.

Another key aspect of this compound is its difluorophenyl group, which often enhances metabolic stability and bioavailability. This feature is critical in modern drug development, where ADME (Absorption, Distribution, Metabolism, Excretion) properties are rigorously optimized. The inclusion of fluorine atoms is a strategic choice, as evidenced by the rising popularity of fluorinated pharmaceuticals in the market. Searches for fluorine in drug design have spiked, reflecting its importance in improving drug efficacy.

From a synthetic chemistry perspective, the preparation of N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide involves multi-step organic transformations, including amide coupling and reductive amination. These methods are widely discussed in academic forums and industrial research, as they are foundational to producing high-purity compounds. The compound's CAS No. 955529-20-1 serves as a unique identifier, ensuring accurate referencing in patents and publications.

In conclusion, N'-(2,4-difluorophenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide represents a promising candidate for further investigation in drug development. Its structural features align with contemporary trends in medicinal chemistry, such as the use of heterocyclic scaffolds and fluorine substitution. As the scientific community continues to explore its potential, this compound is likely to gain traction in both academic and industrial settings.

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